N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide
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Overview
Description
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties . This compound is characterized by the presence of a benzyl group, a methylbenzene sulfonyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide typically involves the reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring in the compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where a nucleophile replaces the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Electrophilic Aromatic Substitution: The major products are substituted benzene derivatives, such as bromobenzene, chlorobenzene, and nitrobenzene.
Nucleophilic Substitution: The major products are sulfonamide derivatives, where the sulfonyl group is replaced by the nucleophile.
Scientific Research Applications
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For example, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis . By inhibiting DHFR, the compound can exert its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-p-toluene sulfonamide: Structurally similar, but lacks the acetamide group.
4-Methylbenzylamine-4-methyl-benzenesulfonamide: Similar structure, but with different substituents on the benzene ring.
Uniqueness
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide is unique due to the presence of both the benzyl and acetamide groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
121618-47-1 |
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Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-benzyl-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C16H17NO3S/c1-13-8-10-16(11-9-13)21(19,20)17(14(2)18)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
NHBINKAWDJZZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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